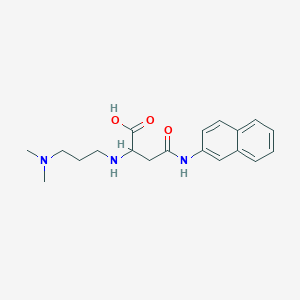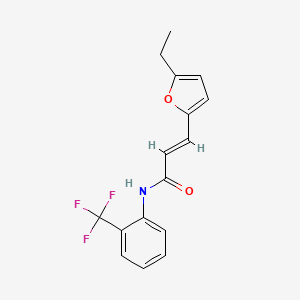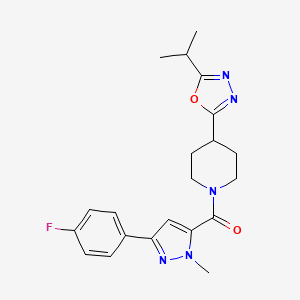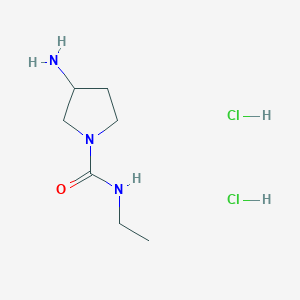
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Dapivirine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The purpose of
Applications De Recherche Scientifique
Fluorescent Probes for β-Amyloids
A study by Fa et al. (2015) on the synthesis and optical properties of a closely related compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, demonstrates its application as a fluorescent probe for β-amyloids, highlighting its potential for the molecular diagnosis of Alzheimer’s disease. The probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, indicating its utility in research on neurodegenerative diseases (Fa et al., 2015).
Fluorescence Derivatisation of Amino Acids
Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, as a fluorescent derivatising reagent for amino acids. This derivatization led to amino acid derivatives that are strongly fluorescent, offering a new avenue for the detection and analysis of amino acids in various biological samples (Frade et al., 2007).
Photophysical Study of Fluorescent Probes
A photophysical study by Moreno Cerezo et al. (2001) on the behavior of probes such as acrylodan and prodan in aqueous mixtures of various alcohols provides insights into the solvatochromic properties of compounds with similar structures. Understanding these properties is crucial for their application in studying biological systems, as it helps in rationalizing the interpretation of max emission of these probes in terms of solvent effects (Moreno Cerezo et al., 2001).
Synthesis and Characterization of Haptens for PAHs
Li et al. (2011) synthesized and characterized new haptens, including 4-(naphthalen-2-yl)-4-oxobutanoic acid, for polycyclic aromatic hydrocarbons (PAHs). These haptens, by mimicking the size, shape, and electronic properties of PAHs, could be used to induce specific antibodies for PAH detection, showcasing the versatility of naphthalene-derived compounds in environmental monitoring and safety (Li et al., 2011).
Genetically Encoded Fluorescent Amino Acid
A novel approach by Summerer et al. (2006) in genetically encoding a fluorescent amino acid, dansylalanine, into proteins using an amber nonsense codon and an orthogonal tRNA/synthetase pair demonstrates the potential of incorporating fluorophores into proteins at defined sites. This method facilitates the study of protein structure, dynamics, and interactions in vitro and in vivo, providing a valuable tool for biochemical and cellular research (Summerer et al., 2006).
Propriétés
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22(2)11-5-10-20-17(19(24)25)13-18(23)21-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12,17,20H,5,10-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHOSMHGVIXCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)


![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)

![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)
![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)
